molecular formula C11H7BrF3NO2 B8126286 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid

Cat. No.: B8126286
M. Wt: 322.08 g/mol
InChI Key: VUDMFKJUFFINGN-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid is a halogenated indole derivative characterized by:

  • A bromine atom at the 6-position of the indole core.
  • A trifluoroethyl (-CH₂CF₃) group at the 1-position.
  • A carboxylic acid (-COOH) substituent at the 4-position.

This compound’s trifluoroethyl group introduces strong electron-withdrawing effects and hydrophilicity due to the polar C-F bonds, which may enhance solubility in polar solvents or biological matrices compared to alkyl-substituted analogs .

Properties

IUPAC Name

6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c12-6-3-8(10(17)18)7-1-2-16(9(7)4-6)5-11(13,14)15/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMFKJUFFINGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC(=CC(=C21)C(=O)O)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.

Scientific Research Applications

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for diseases like cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Key analogs and their properties:

Compound Name 1-Position Substituent Molecular Weight (g/mol) Key Features
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid -CH₂CF₃ ~307.0 (estimated) High electronegativity, enhanced hydrophilicity, potential metabolic stability
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid -CH(CH₃)₂ 296.16 Bulkier substituent; lower polarity may reduce solubility
tert-Butyl 6-bromo-1H-indole-1-carboxylate -COO(t-Bu) 294.17 (ester form) Ester group increases lipophilicity; hydrolyzes to carboxylic acid in vivo

Comparison Insights:

  • The trifluoroethyl group’s electron-withdrawing nature may stabilize the indole ring against electrophilic attacks compared to isopropyl or tert-butyl groups.
  • The hydrophilicity of the trifluoroethyl substituent could improve aqueous solubility, a critical factor in drug bioavailability .

Core Heterocycle Variations: Indole vs. Indazole

Representative analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound Indole 6-Br, 1-CH₂CF₃, 4-COOH ~307.0 Indole’s single nitrogen enables π-π stacking; moderate hydrogen bonding
6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid Indazole 6-Br, 1-CH(CH₃)₂, 4-COOH 299.13 Indazole’s dual nitrogen atoms enhance hydrogen bonding and metabolic stability

Comparison Insights:

  • Indazoles generally exhibit stronger hydrogen-bonding capacity and higher thermal stability due to their fused two-nitheterocyclic structure .
  • Indoles may offer better membrane permeability due to reduced polarity.

Positional Isomerism and Halogen Effects

Examples of positional isomers and halogenated analogs:

Compound Name Substituent Positions Molecular Formula Key Features
6-Bromo-1H-indole-4-carboxylic acid 6-Br, 4-COOH C₉H₆BrNO₂ Similar to target compound but lacks 1-position substituent; lower molecular weight
4-Bromo-1H-indole-6-carboxylic acid 4-Br, 6-COOH C₉H₆BrNO₂ Positional isomer; altered dipole moment and potential binding interactions
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid 6-Br, 4-F, 3-COOH C₈H₄BrFN₂O₂ Fluorine increases acidity of -COOH; dual halogens enhance reactivity

Comparison Insights:

  • The 6-bromo-4-carboxy configuration in the target compound may optimize steric and electronic interactions in molecular recognition compared to positional isomers.
  • Fluorine substitution (as in indazole analogs) increases the carboxylic acid’s acidity (pKa ~2-3), enhancing ionization in physiological conditions .

Functional Group Modifications

Ester vs. Acid Derivatives:

Compound Name Functional Group Molecular Weight (g/mol) Key Features
Methyl 4-bromo-1H-indole-6-carboxylate -COOCH₃ 268.09 Ester form improves cell permeability but requires hydrolysis for activity
6-Bromo-1H-indole-4-carboxylic acid -COOH 240.06 Free carboxylic acid enables salt formation and direct target binding

Comparison Insights:

  • The carboxylic acid group in the target compound facilitates ionic interactions in biological systems, whereas esters act as prodrugs with delayed activation.

Data Tables for Quick Reference

Table 1: Substituent Effects on Physicochemical Properties

Substituent Electron Effect Hydrophilicity (LogP)* Metabolic Stability
-CH₂CF₃ (target) Strongly EWG Moderate (~2.5) High
-CH(CH₃)₂ Mildly EWG Low (~3.2) Moderate
-COO(t-Bu) Mildly EDG High (~3.8) Low

*Estimated values based on analogous structures.

Table 2: Core Heterocycle Comparison

Property Indole Indazole
Hydrogen Bond Capacity Moderate High
Thermal Stability Moderate High
LogP ~2.5 ~1.8

Biological Activity

Overview

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole family. This compound is notable for its unique chemical structure, which includes a bromine atom and a trifluoroethyl group. These modifications enhance its biological activity and potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₁H₇BrF₃N₁O₂
  • Molecular Weight : 322.09 g/mol
  • CAS Number : 2279122-30-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and trifluoroethyl groups enhances its binding affinity, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes.

Anticancer Properties

Research has indicated that indole derivatives exhibit promising anticancer properties. A study highlighted the ability of compounds similar to this compound to induce apoptosis in cancer cells by activating caspase pathways. The unique structure of this compound may enhance its efficacy compared to other indole derivatives.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indoles have been shown to exhibit neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
6-Bromo-1H-indole-4-carboxylic acidLacks trifluoroethyl groupLower binding affinity
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acidLacks bromine atomAltered chemical properties
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acidChlorine instead of bromineDifferent reactivity

The unique combination of bromine and trifluoroethyl groups in this compound enhances its stability and reactivity compared to similar compounds.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various indole derivatives in vitro. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, administration of the compound demonstrated a protective effect on neuronal cells. This was attributed to its ability to scavenge free radicals and modulate inflammatory processes.

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